halopirimidinas

Halopyrimidines are a class of heterocyclic compounds containing one or more halogen atoms attached to the pyrimidine ring, which consists of two fused six-membered rings. These compounds find extensive use in various fields due to their unique chemical properties and pharmacological activities.

Structurally, halopyrimidines typically include a 2H-1,4-benzopyrimidine core with one or more substituent halogen atoms (fluorine, chlorine, bromine, or iodine) attached at strategic positions. The substitution patterns can significantly influence the biological and chemical behavior of these molecules.

These compounds are of particular interest in drug discovery as they often exhibit a wide range of biological activities, including inhibitory effects on enzymes such as topoisomerase I and II, DNA-binding properties, and modulation of ion channels. Additionally, halopyrimidines have been explored for their potential use in treating various diseases, including cancer, due to their ability to interact with nucleic acids and induce apoptosis.

The diverse chemistry and biological versatility of halopyrimidines make them valuable tools in both academic research and pharmaceutical development.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

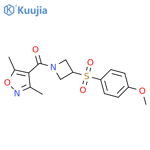

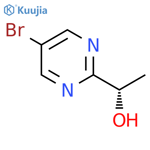

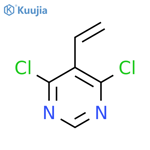

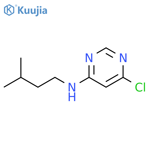

|

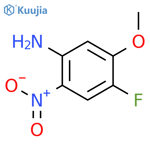

(1S)-1-(5-bromopyrimidin-2-yl)ethan-1-ol | 1459773-19-3 | C6H7BrN2O |

|

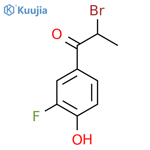

4,6-dichloro-5-ethenylpyrimidine | 1554321-83-3 | C6H4Cl2N2 |

|

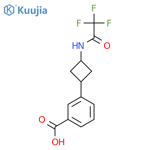

6-chloro-N-isopentylpyrimidin-4-amine | 1249172-94-8 | C9H14ClN3 |

|

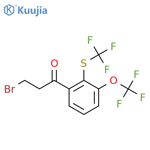

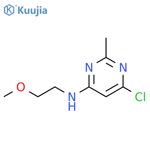

6-chloro-n-(2-methoxyethyl)-2-methylpyrimidin-4-amine | 1247612-95-8 | C8H12ClN3O |

|

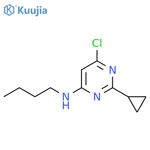

N-Butyl-6-chloro-2-cyclopropylpyrimidin-4-amine | 1484021-78-4 | C11H16ClN3 |

|

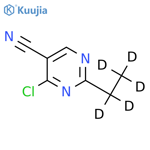

4-Chloro-5-cyano-2-(ethyl-d5)-pyrimidine | 1185306-71-1 | C7H6ClN3 |

|

4-Chloro-6-amino-2-(methyl-d3)-pyrimidine | 1185308-25-1 | C5H3D3ClN3 |

|

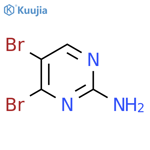

4,5-Dibromopyrimidin-2-amine | 2624139-53-1 | C4H3Br2N3 |

|

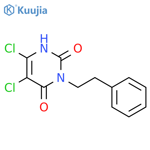

5,6-Dichloro-3-phenethyl-1H-pyrimidine-2,4-dione | 1713476-91-5 | C12H10Cl2N2O2 |

|

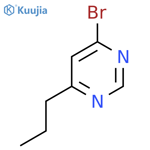

4-Bromo-6-propylpyrimidine | 1086382-11-7 | C7H9BrN2 |

Literatura Relacionada

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

2. Back matter

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

5. Book reviews

Fornecedores recomendados

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados